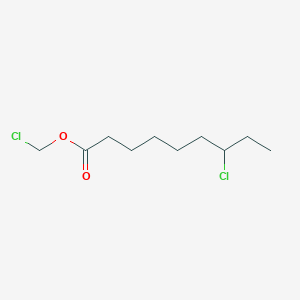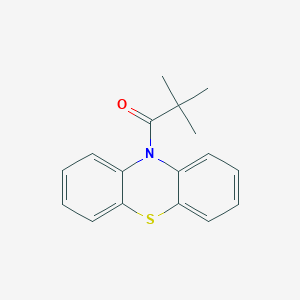
2,2-Dimethyl-1-(10H-phenothiazin-10-YL)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-(10H-phenothiazin-10-YL)propan-1-one is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in pharmaceuticals, particularly as antipsychotic and antihistamine agents. This compound is characterized by its unique structure, which includes a phenothiazine core and a propanone group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(10H-phenothiazin-10-YL)propan-1-one typically involves the condensation of phenothiazine derivatives with appropriate ketones. One common method includes the reaction of 10H-phenothiazine with 2,2-dimethylpropanal under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1-(10H-phenothiazin-10-YL)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenothiazine core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated phenothiazine derivatives.
Applications De Recherche Scientifique
2,2-Dimethyl-1-(10H-phenothiazin-10-YL)propan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1-(10H-phenothiazin-10-YL)propan-1-one involves its interaction with various molecular targets. In biological systems, phenothiazine derivatives are known to interact with dopamine receptors, which can modulate neurotransmitter activity in the brain. This interaction is crucial for their antipsychotic effects. Additionally, the compound may inhibit certain enzymes, contributing to its antimicrobial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Promethazine: Another phenothiazine derivative used primarily as an antihistamine and antiemetic.
Chlorpromazine: A well-known antipsychotic agent with a similar phenothiazine core.
Thioridazine: Another antipsychotic with structural similarities to 2,2-Dimethyl-1-(10H-phenothiazin-10-YL)propan-1-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Propriétés
Numéro CAS |
81225-65-2 |
|---|---|
Formule moléculaire |
C17H17NOS |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
2,2-dimethyl-1-phenothiazin-10-ylpropan-1-one |
InChI |
InChI=1S/C17H17NOS/c1-17(2,3)16(19)18-12-8-4-6-10-14(12)20-15-11-7-5-9-13(15)18/h4-11H,1-3H3 |
Clé InChI |
KWIABAWBDXVIQR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


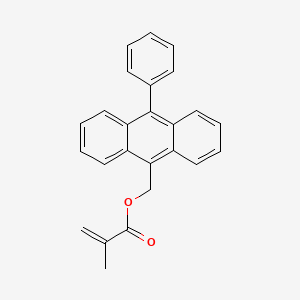
![2-[(Naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14421875.png)
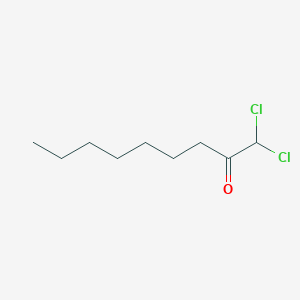
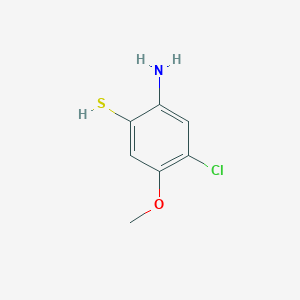

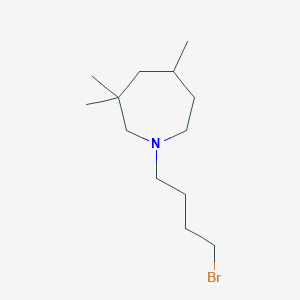
![N,N-Diethyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14421912.png)
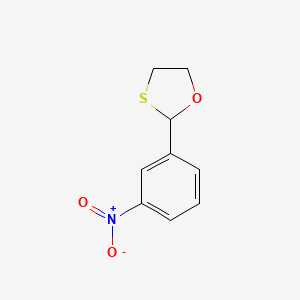
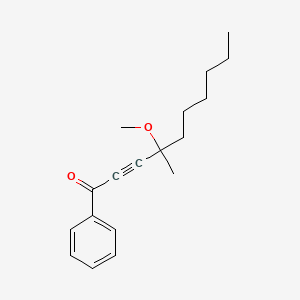
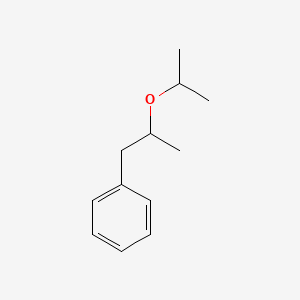
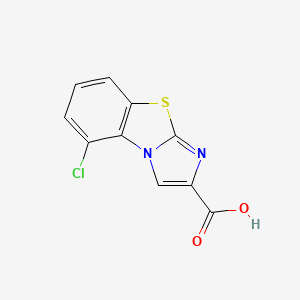
![2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14421934.png)
![{2-Carbamoyl-2-[(3-chlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14421937.png)
